An In-depth Technical Guide to (S)-(-)-2-Bromopropionic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-(-)-2-Bromopropionic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-Bromopropionic acid is a valuable chiral building block extensively utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its stereospecific nature makes it a crucial intermediate for introducing chirality in a controlled manner, leading to the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of (S)-(-)-2-Bromopropionic acid, supplemented with detailed experimental protocols and visualizations to aid researchers in their scientific endeavors.
Core Chemical and Physical Properties
(S)-(-)-2-Bromopropionic acid is a colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃H₅BrO₂ | [1][2][3] |
| Molecular Weight | 152.97 g/mol | [1][3] |
| Appearance | Colorless, red or green clear liquid | [2] |
| Melting Point | -35 °C | [2][3] |
| Boiling Point | 94 °C at 11 mmHg; 78 °C at 4 mmHg | [2][3] |
| Density | 1.696 - 1.7 g/mL at 20 °C | [2][3] |
| Refractive Index (n20/D) | 1.470 - 1.48 | [2][3] |
| Optical Rotation ([α]20/D) | -25° to -29° (neat) | [2][3] |
| CAS Number | 32644-15-8 | [2][3] |
| PubChem CID | 642232 | [4] |
| InChI Key | MONMFXREYOKQTI-REOHCLBHSA-N | [3][4] |
| SMILES | C--INVALID-LINK--C(O)=O | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (S)-(-)-2-Bromopropionic acid.
| Spectrum Type | Key Features |
| ¹H NMR | The proton NMR spectrum typically shows a quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the methyl protons (CH₃) coupled to the methine proton. The carboxylic acid proton (COOH) appears as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methine carbon attached to the bromine, and the methyl carbon. |
| IR | The infrared spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and absorptions corresponding to C-H and C-Br bonds. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and a carboxyl group. |
Synthesis of (S)-(-)-2-Bromopropionic Acid
The synthesis of enantiomerically pure (S)-(-)-2-Bromopropionic acid is typically achieved through the resolution of a racemic mixture of 2-bromopropionic acid. The racemic acid can be synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction.
Experimental Protocol: Synthesis of Racemic 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction
This protocol describes the synthesis of racemic 2-bromopropionic acid from propionic acid.
Materials:
-
Propionic acid
-
Red phosphorus
-
Bromine
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.[4]
-
Slowly add 66.7 g of bromine from the dropping funnel. After the initial addition, gently warm the mixture to 40-50 °C.[4]
-
Continue the slow addition of another 100 g of bromine.[4]
-
Once the addition is complete, gently reflux the mixture for 2 hours.[4]
-
After reflux, distill the mixture at atmospheric pressure to obtain 2-bromopropionyl bromide, which boils at approximately 154 °C.[4]
-
To hydrolyze the 2-bromopropionyl bromide, add one and one-third equivalents of water and stir the mixture under a reflux condenser, cooling with an ice-water bath until a homogeneous solution is formed.[4]
-
Complete the hydrolysis by warming the reaction mixture for 90 minutes.[4]
-
Cool the crude 2-bromopropionic acid solution to room temperature and extract it with several portions of diethyl ether.[4]
-
Dry the combined ether extracts over anhydrous sodium sulfate.[4]
-
Remove the ether by evaporation. The resulting crude 2-bromopropionic acid can be further purified by vacuum distillation, collecting the fraction boiling at 124 °C under a pressure of 18-19 mmHg.[4]
Diagram: Hell-Volhard-Zelinsky Reaction Mechanism
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of 2-bromopropionic acid.
Experimental Protocol: Resolution of Racemic 2-Bromopropionic Acid
This protocol outlines the resolution of racemic 2-bromopropionic acid using a chiral resolving agent, such as (S)-(-)-1-phenethylamine, to obtain the (S)-enantiomer.
Materials:
-
Racemic 2-bromopropionic acid
-
(S)-(-)-1-phenethylamine
-
Suitable solvent (e.g., ethanol, water)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Beakers, flasks, and filtration apparatus
Procedure:
-
Dissolve the racemic 2-bromopropionic acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent, (S)-(-)-1-phenethylamine. This will form a pair of diastereomeric salts: (S)-acid-(S)-amine and (R)-acid-(S)-amine.
-
Due to their different physical properties, one of the diastereomeric salts will be less soluble and will precipitate out of the solution upon cooling or solvent evaporation. The (S,S) salt is often the less soluble one.
-
Collect the precipitated diastereomeric salt by filtration.
-
Recrystallize the salt from a suitable solvent to improve its diastereomeric purity.
-
To recover the (S)-(-)-2-Bromopropionic acid, treat the purified diastereomeric salt with an acid, such as dilute hydrochloric acid. This will protonate the amine, making it water-soluble, and liberate the free carboxylic acid.
-
Extract the (S)-(-)-2-Bromopropionic acid with an organic solvent like diethyl ether.
-
Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched (S)-(-)-2-Bromopropionic acid.
-
The enantiomeric excess (ee) of the final product should be determined using techniques like chiral HPLC or by measuring its optical rotation.
Diagram: Chiral Resolution Workflow
Caption: General workflow for the chiral resolution of racemic 2-bromopropionic acid.
Applications in Drug Development and Organic Synthesis
(S)-(-)-2-Bromopropionic acid is a versatile chiral building block with significant applications in the pharmaceutical and chemical industries.[2]
-
Synthesis of Chiral Pharmaceuticals: It serves as a key starting material or intermediate in the synthesis of various enantiomerically pure active pharmaceutical ingredients (APIs).[2] Its stereocenter is often incorporated into the final drug molecule, which is crucial for therapeutic efficacy and reducing side effects.
-
Synthesis of α-Amino Acids: It can be used in the synthesis of non-natural α-amino acids, which are important components of peptidomimetics and other biologically active molecules.
-
Agrochemicals: It is also employed in the production of chiral agrochemicals, such as herbicides and fungicides, where stereochemistry can significantly impact their activity and environmental profile.[2]
Safety and Handling
(S)-(-)-2-Bromopropionic acid is a corrosive and toxic substance that requires careful handling.
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[3][4]
-
Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[3][6]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[5] If swallowed, do not induce vomiting and seek immediate medical attention.[5]
This technical guide provides a foundational understanding of the chemical properties, synthesis, and applications of (S)-(-)-2-Bromopropionic acid. Researchers are encouraged to consult the cited literature for further details and to always adhere to strict safety protocols when handling this chemical.
References
- 1. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 5. CN1126728C - Preparation of S-Ibuprofen - Google Patents [patents.google.com]
- 6. murov.info [murov.info]
- 7. CN101104861B - Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis - Google Patents [patents.google.com]
